molecular formula C20H16N4O2S2 B11603858 (3Z)-1-butyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11603858
M. Wt: 408.5 g/mol
InChI Key: MSMJTVBIPDWFJN-NXVVXOECSA-N
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Description

1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique combination of triazole, thiadiazole, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion with the indole moiety. Common reagents used in these reactions include hydrazine derivatives, ortho esters, and various catalysts to facilitate cyclization and annulation processes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: An antidepressant similar to trazodone

Uniqueness

1-BUTYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of triazole, thiadiazole, and indole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O2S2/c1-2-3-10-23-13-8-5-4-7-12(13)15(18(23)25)16-19(26)24-20(28-16)21-17(22-24)14-9-6-11-27-14/h4-9,11H,2-3,10H2,1H3/b16-15-

InChI Key

MSMJTVBIPDWFJN-NXVVXOECSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C1=O

Origin of Product

United States

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